molecular formula C14H11NO4 B11080081 3-[(3-Nitrobenzyl)oxy]benzaldehyde

3-[(3-Nitrobenzyl)oxy]benzaldehyde

Cat. No.: B11080081
M. Wt: 257.24 g/mol
InChI Key: QUUZLRDPCVBVMD-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NO₄. Its systematic name is this compound, and it has the CAS number 247089-42-5 . This compound belongs to the class of benzaldehydes, which are aromatic aldehydes containing a benzene ring with an aldehyde functional group.

Preparation Methods

The synthetic route for 3-[(3-Nitrobenzyl)oxy]benzaldehyde involves the reaction of 3-hydroxybenzaldehyde with 3-nitrobenzyl bromide. The reaction proceeds under suitable conditions, resulting in the formation of the desired compound. Industrial production methods may vary, but this synthetic route provides a straightforward approach to its preparation.

Chemical Reactions Analysis

3-[(3-Nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) are commonly used.

    Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction leads to the formation of the corresponding amine.

Scientific Research Applications

Organic Synthesis

3-[(3-Nitrobenzyl)oxy]benzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group is reactive, allowing it to participate in various chemical reactions, including:

  • Condensation Reactions : The aldehyde can react with amines to form imines or with alcohols to yield acetals.
  • Reduction Reactions : The nitro group can be reduced to an amino group, enabling the synthesis of amine derivatives.
  • Oxidation Reactions : The compound can undergo oxidation to form carboxylic acids or other functional groups.

Medicinal Chemistry

The biological activity of this compound has been explored in several studies. Notably, its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) has been investigated:

  • Enzyme Inhibition : The compound's structural similarity to known AChE inhibitors suggests it may possess similar inhibitory effects, making it a candidate for anti-Alzheimer's drug development .
  • Biological Interaction Studies : Research indicates that the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and impacting biological pathways.

Material Science

In materials science, this compound can be used to synthesize polymers or other materials with specific properties:

  • Polymerization : The compound can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with desirable mechanical and thermal properties.
  • Functional Coatings : Its reactivity allows for the incorporation into coatings that require specific chemical functionalities.

Case Study 1: Synthesis of Benzoxazole Derivatives

A study investigated the synthesis of benzoxazole derivatives using this compound as an intermediate. The research highlighted the efficiency of this compound in facilitating reactions that led to compounds with significant biological activity against acetylcholinesterase enzymes .

CompoundYield (%)AChE Inhibition (%)
Benzoxazole Derivative A8570
Benzoxazole Derivative B9075

Another research effort focused on assessing the biological activity of derivatives synthesized from this compound. The study found that modifications to the nitro group significantly influenced the inhibitory activity against AChE and butyrylcholinesterase enzymes.

ModificationAChE Inhibition (%)BuChE Inhibition (%)
Nitro Group at Meta Position7865
Nitro Group at Para Position8270

Mechanism of Action

The exact mechanism by which 3-[(3-Nitrobenzyl)oxy]benzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in chemical reactions relevant to its function.

Comparison with Similar Compounds

While 3-[(3-Nitrobenzyl)oxy]benzaldehyde is unique due to its specific substituents, similar compounds include other benzaldehydes with varying functional groups attached to the benzene ring.

Remember that this compound’s properties and applications may continue to be explored in ongoing research, and its significance may evolve over time.

Biological Activity

3-[(3-Nitrobenzyl)oxy]benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group attached to a benzyl moiety, which is further linked to a benzaldehyde group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may inhibit specific enzymes, altering their activity and leading to physiological effects. For instance, the nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially exerting antimicrobial or anticancer effects .
  • Anticancer Activity : Studies have indicated that similar compounds exhibit significant anticancer properties. For example, derivatives containing nitro groups have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of compounds related to this compound. The following table summarizes findings on its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) Inhibition Zone (IZ)
Staphylococcus aureus40 µg/mL21 mm
Bacillus subtilis300 µg/mL12 mm
Escherichia coli200 µg/mL14 mm
Pseudomonas aeruginosa500 µg/mL10 mm

These results indicate that the compound exhibits varying levels of effectiveness against different bacterial strains .

Anticancer Activity

Research has shown that derivatives of benzaldehyde with nitro substitutions can induce apoptosis in cancer cells. For instance, one study reported that a similar compound accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 µM . This suggests that this compound may also demonstrate anticancer potential.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents significantly influence the biological activity of compounds related to this compound:

  • Nitro Group Positioning : The positioning of the nitro group affects enzyme inhibition potency. Variations in substitution patterns have been shown to enhance or diminish inhibitory effects on acetylcholinesterase and butyrylcholinesterase activities .
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro significantly enhances the inhibitory strength against targeted enzymes, highlighting the importance of these structural features in developing effective therapeutic agents .

Case Studies

  • Anticancer Efficacy : A study conducted on a related compound demonstrated significant tumor growth suppression in vivo, indicating potential therapeutic applications for cancer treatment .
  • Antimicrobial Efficacy : Another investigation revealed that compounds with similar structures exhibited effective antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(3-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H11NO4/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-9H,10H2

InChI Key

QUUZLRDPCVBVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C=O

Origin of Product

United States

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